[Sar9,Met(O2)11]-SUBSTANCE P

Catalog No.
S12515355
CAS No.
M.F
C64H100N18O15S
M. Wt
1393.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Sar9,Met(O2)11]-SUBSTANCE P

Product Name

[Sar9,Met(O2)11]-SUBSTANCE P

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C64H100N18O15S

Molecular Weight

1393.7 g/mol

InChI

InChI=1S/C64H100N18O15S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-98(4,96)97)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)

InChI Key

OUPXSLGGCPUZJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

[Sar9,Met(O2)11]-Substance P is a synthetic analog of the neuropeptide Substance P, which is part of the tachykinin family. This compound has the chemical formula C64H100N18O15S and is characterized by the substitution of serine at position 9 with sarcosine and the oxidation of methionine at position 11 to methionine sulfoxide. These modifications enhance its biological activity and receptor selectivity, particularly for the tachykinin NK1 receptor, which plays a crucial role in pain perception, inflammation, and neurogenic processes .

The chemical reactivity of [Sar9,Met(O2)11]-Substance P includes several key transformations:

  • Oxidation: The methionine residue at position 11 can be oxidized to methionine sulfoxide, which can affect the compound's biological activity and stability .
  • Degradation: In physiological conditions, this compound may undergo enzymatic degradation by peptidases, leading to shorter peptide fragments that may retain some biological activities .
  • Conjugation: It can also participate in conjugation reactions with other biomolecules, potentially altering its pharmacokinetic properties and enhancing its therapeutic effects .

[Sar9,Met(O2)11]-Substance P exhibits potent agonistic activity at the tachykinin NK1 receptor. This receptor is implicated in various physiological responses including:

  • Pain modulation: It enhances nociceptive signaling and is involved in inflammatory pain pathways.
  • Neurogenic inflammation: Activation of the NK1 receptor leads to the release of pro-inflammatory mediators.
  • Anxiety and depression: Research indicates that this compound may influence mood regulation through its action on central nervous system pathways .

The synthesis of [Sar9,Met(O2)11]-Substance P typically involves solid-phase peptide synthesis techniques. The steps include:

  • Preparation of Resin: A suitable resin is selected for anchoring the first amino acid.
  • Sequential Coupling: Amino acids are added one at a time through coupling reactions, using protecting groups to prevent unwanted reactions.
  • Oxidation Step: The methionine residue is oxidized to form methionine sulfoxide during or after synthesis.
  • Cleavage from Resin: The final peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) .

The primary applications of [Sar9,Met(O2)11]-Substance P include:

  • Research Tool: It serves as a valuable tool in pharmacological studies to investigate the role of tachykinins in various biological processes.
  • Therapeutic Potential: Due to its action on NK1 receptors, it is being explored for potential therapeutic applications in pain management and treatment of mood disorders .
  • Drug Development: It can be used as a lead compound for developing new drugs targeting tachykinin receptors.

Interaction studies have shown that [Sar9,Met(O2)11]-Substance P has significant interactions with various receptors and proteins:

  • Tachykinin NK1 Receptor: It binds with high affinity, leading to downstream signaling that affects pain and inflammation pathways .
  • Synergistic Effects: When combined with other pharmacological agents such as Trimethaphan or Tubocurarine, it may exhibit enhanced effects on serum concentration and biological responses .
  • Enzymatic Interactions: Studies indicate that it may interact with peptidases that could modulate its stability and bioavailability in vivo .

Similar compounds to [Sar9,Met(O2)11]-Substance P include other tachykinin analogs that also target NK1 receptors. Notable examples include:

Compound NameKey FeaturesUnique Aspects
Substance PNatural ligand for NK1 receptorsEndogenous peptide with broad physiological roles
Neurokinin AAgonist for NK2 receptorsPlays a role in smooth muscle contraction
Neurokinin BAgonist for NK3 receptorsInvolved in reproductive functions
[Arg8]-VasopressinPeptide hormone affecting water retentionDifferent receptor specificity (V1a/V2 receptors)

[Sar9,Met(O2)11]-Substance P stands out due to its specific modifications that enhance receptor selectivity and potency compared to these naturally occurring peptides. Its unique structure allows for targeted therapeutic applications while providing insights into tachykinin biology .

Selective Binding Dynamics at Tachykinin Neurokinin 1 Receptors

[Sar9,Met(O2)11]-Substance P represents a synthetically modified analog of the endogenous neuropeptide Substance P, characterized by specific amino acid substitutions that enhance its pharmacological properties [1] [2]. This compound demonstrates potent and selective neurokinin 1 receptor agonist activity, with molecular modifications including the substitution of the ninth amino acid with sarcosine and the incorporation of methionine sulfoxide at the eleventh position [5]. The compound exhibits a molecular weight of 1393.68 daltons and maintains the characteristic tachykinin structure essential for receptor recognition [3] [4].

The binding characteristics of [Sar9,Met(O2)11]-Substance P to neurokinin 1 receptors demonstrate remarkable selectivity and high affinity interactions [31]. Radioligand binding studies have established that this analog binds to a single class of high-affinity sites with a dissociation constant of 1.4 ± 0.5 nanomolar and low capacity binding sites with a maximum binding capacity of 160 ± 3.0 femtomoles per milligram of protein in rat brain membrane preparations [31]. The ligand selectivity profile reveals that both Substance P and unlabeled [Sar9,Met(O2)11]-Substance P are potent competitors for binding sites, while neurokinin 2 and neurokinin 3 analogs demonstrate virtually no inhibitory activity, confirming the exceptional selectivity of this radioligand for the neurokinin 1 receptor class [31].

Structural analysis reveals that [Sar9,Met(O2)11]-Substance P maintains the critical tachykinin C-terminal sequence Phe-X-Gly-Leu-Met-NH2 motif responsible for biological activity [7]. The neurokinin 1 receptor consists of 407 amino acid residues with a molecular weight of 58,000 daltons, featuring seven hydrophobic transmembrane domains with three extracellular and three intracellular loops [7]. The binding site for Substance P and related agonists is located between the second and third transmembrane domains, where [Sar9,Met(O2)11]-Substance P demonstrates enhanced stability and bioactivity compared to the natural peptide [5] [7].

Comparative Affinity Profiling Against Endogenous Substance P

Comparative binding studies demonstrate that [Sar9,Met(O2)11]-Substance P exhibits distinct kinetic binding properties when compared to endogenous Substance P [36]. Kinetic analysis reveals that [Sar9,Met(O2)11]-Substance P possesses the slowest dissociation rate constant among tachykinin analogs, with a dissociation rate of 0.026 ± 0.0029 per minute, compared to Substance P which demonstrates faster dissociation kinetics [36]. This enhanced receptor residence time contributes to the analog's superior pharmacological profile and extended duration of action at neurokinin 1 receptors [36].

The association rate constants demonstrate significant variation between [Sar9,Met(O2)11]-Substance P and endogenous Substance P, with Substance P exhibiting the fastest association with a rate constant of 0.24 ± 0.046 nanomolar per minute [36]. However, the slower dissociation rate of [Sar9,Met(O2)11]-Substance P compensates for any differences in association kinetics, resulting in overall enhanced binding affinity [36]. These kinetic binding parameters correlate strongly with potency and maximal response values determined in label-free impedance-based functional assays, demonstrating the relationship between binding kinetics and receptor activation [36].

Competitive binding experiments using [3H][Sar9,Met(O2)11]-Substance P reveal a specific rank order of potencies for tachykinin-related peptides: Substance P > physalaemin > [Sar9,Met(O2)11]-Substance P > N-Acetyl[Arg6,Sar9,Met(O2)11]-Substance P > neurokinin A ≥ eledoisin ≥ neurokinin B > [MePhe7]neurokinin B > [β-Ala8]neurokinin A [33]. This binding profile demonstrates that while [Sar9,Met(O2)11]-Substance P maintains high affinity for neurokinin 1 receptors, it exhibits slightly reduced binding potency compared to native Substance P, but superior selectivity characteristics [33].

LigandDissociation Constant (Kd)Maximum Binding (Bmax)Dissociation Rate (k-off)
[Sar9,Met(O2)11]-Substance P1.4 ± 0.5 nM160 ± 3.0 fmol/mg protein0.026 ± 0.0029 min⁻¹
Substance P2.0 nM56 fmol/mg protein0.041 ± 0.0035 min⁻¹
Neurokinin A77-128 nMVariable0.089 ± 0.012 min⁻¹

The binding affinity data demonstrate that [Sar9,Met(O2)11]-Substance P maintains nanomolar affinity for neurokinin 1 receptors while exhibiting enhanced selectivity over other tachykinin receptor subtypes [31] [33]. Scatchard analysis reveals that the analog binds to non-interacting binding sites with similar affinity in both central nervous system and peripheral tissues, suggesting uniform receptor recognition across different tissue types [33].

Allosteric Modulation Patterns in Receptor-Ligand Interactions

The neurokinin 1 receptor demonstrates unique allosteric modulation patterns that distinguish it from other G protein-coupled receptors [20]. A critical allosteric interface involves Glutamate at position 2.50, which interacts directly with Serine at position 3.39 and Asparagine at position 7.49, forming a hydrogen bond network that influences receptor conformation and signaling selectivity [22]. This glutamate residue occupies a position analogous to where negative allosteric modulating sodium ions are found in other G protein-coupled receptors, contributing to the stability of the inactive state [20].

The larger glutamate side chain at position 2.50 creates more extensive interhelical hydrogen bonding compared to the aspartic acid residue found in most other G protein-coupled receptors [20]. This enhanced hydrogen bonding network links the helical bundle more tightly, contributing to the observed lack of basal signaling in neurokinin 1 receptors [20]. Mutational analysis demonstrates that altering this glutamate to aspartic acid results in a receptor phenotype susceptible to sodium concentration-dependent negative allosteric effects similar to other G protein-coupled receptors [20].

[Sar9,Met(O2)11]-Substance P binding induces specific conformational changes in the neurokinin 1 receptor that facilitate allosteric communication between the orthosteric binding site and intracellular signaling domains [9] [10]. The binding interface extends from deeply buried transmembrane regions to extracellular receptor surfaces, creating an extensive contact network that influences receptor activation [11]. The N-terminal portion of the peptide interacts primarily with extracellular loop 2 and the receptor N-terminus, while the C-terminal region engages the deep orthosteric pocket [11].

Photocross-linking studies have identified specific residues in the N-terminal tail (positions 11-21) and extracellular loop 2 (positions 170-193) that are juxtaposed to Substance P in the ligand-bound receptor complex [9]. These multiple contact points create an allosteric network where binding at one site influences conformational changes throughout the receptor structure [9]. The widespread distribution of binding determinants suggests that [Sar9,Met(O2)11]-Substance P stabilizes specific active receptor conformations through multiple simultaneous interactions [9].

The unique active-state conformation of [Sar9,Met(O2)11]-Substance P-bound neurokinin 1 receptors differs from canonical G protein-coupled receptor activation patterns [29]. Unlike typical class A G protein-coupled receptors, the conserved N-P-x-x-Y motif in transmembrane helix 7 remains in an inactive-like conformation, while other structural elements undergo activation-associated changes [29]. This non-canonical activation pattern contributes to the receptor's ability to couple selectively to different G protein subtypes depending on the specific ligand-receptor conformation [29].

Intracellular Signal Transduction Pathways

G Protein-Coupled Receptor Activation Profiles

[Sar9,Met(O2)11]-Substance P activates neurokinin 1 receptors to initiate intracellular signaling through multiple G protein-coupled pathways [29]. The primary signaling cascades involve coupling to both Gq and Gs proteins, with the receptor demonstrating a preference for Gq-mediated signaling pathways [13]. Structural analysis reveals that neurokinin 1 receptors bound to [Sar9,Met(O2)11]-Substance P adopt distinct conformations when coupled to different G protein subtypes, explaining the observed signaling selectivity [13].

The Gq-coupled pathway represents the predominant signaling mechanism activated by [Sar9,Met(O2)11]-Substance P binding [15]. Upon receptor activation, Gq proteins initiate phospholipase C activation, leading to the hydrolysis of phosphatidylinositol bisphosphate into inositol trisphosphate and diacylglycerol [15]. Inositol trisphosphate acts on specific receptors in the sarcoplasmic reticulum to release intracellular calcium stores, while diacylglycerol activates protein kinase C and opens L-type calcium channels in the plasma membrane [15]. This dual mechanism results in sustained elevation of intracellular calcium concentrations, with [Sar9,Met(O2)11]-Substance P demonstrating potent calcium mobilization activity [14].

Quantitative analysis of second messenger responses reveals that [Sar9,Met(O2)11]-Substance P stimulates inositol phosphate production with high potency and efficacy [30]. The concentration-response relationship for inositol phospholipid hydrolysis demonstrates an EC50 value in the low nanomolar range, consistent with high-affinity receptor binding [30]. The maximal response achieved by [Sar9,Met(O2)11]-Substance P reaches 5.6 to 6.7 times above basal levels in neurokinin 1 receptor-expressing cell lines [30].

The Gs-coupled signaling pathway activated by [Sar9,Met(O2)11]-Substance P results in adenylyl cyclase stimulation and cyclic adenosine monophosphate elevation [14] [29]. Detailed analysis demonstrates that Substance P increases intracellular calcium concentrations and cyclic adenosine monophosphate accumulation with similar potency, exhibiting EC50 values of 8.5 ± 0.3 and 7.8 ± 0.1 nanomolar, respectively [14]. However, the coupling preference varies depending on receptor conformation, with structural studies revealing that Gq engagement involves a larger number of hydrogen-bonding interactions compared to Gs coupling [13].

G Protein SubtypeSecond MessengerEC50 (nM)Maximum ResponseSignaling Preference
GqInositol Phosphates1.1-8.55.6-6.7 fold increasePrimary pathway
GsCyclic AMP7.82-3 fold increaseSecondary pathway
Gi/GocAMP inhibition>100Minimal responseLimited activity

The structural basis for G protein selectivity involves specific conformational changes in the neurokinin 1 receptor upon [Sar9,Met(O2)11]-Substance P binding [13]. Gq coupling is facilitated by the deeper binding of the Gα5 helix into the intracellular receptor crevice, creating additional hydrogen-bonding contacts compared to Gs coupling [13]. The receptor establishes contacts with transmembrane helices 2, 3, 5, 6, and 7, with the most critical interactions occurring through residues in the G protein α5 helix [13].

β-Arrestin Recruitment and Receptor Internalization Kinetics

[Sar9,Met(O2)11]-Substance P binding to neurokinin 1 receptors triggers rapid β-arrestin recruitment and subsequent receptor internalization through clathrin-mediated endocytosis [21] [23]. The process involves G protein-coupled receptor kinase-mediated phosphorylation of the receptor C-terminus, creating high-affinity binding sites for β-arrestin proteins [23]. Both β-arrestin-1 and β-arrestin-2 participate in neurokinin 1 receptor regulation, with these proteins being appropriately localized in neurons expressing the receptor [23].

Temporal analysis of β-arrestin recruitment reveals a biphasic response following [Sar9,Met(O2)11]-Substance P stimulation [23]. The initial phase involves rapid and transient redistribution of β-arrestin-1 and β-arrestin-2 from the cytosol to the plasma membrane within minutes of receptor activation [23]. This is followed by a striking redistribution of β-arrestin proteins to early endosomes containing the internalized receptor-ligand complex [23]. The colocalization of [Sar9,Met(O2)11]-Substance P with β-arrestin proteins in endosomes persists for at least 30 minutes, indicating stable complex formation [23].

Functional studies using neurokinin 1 receptor-β-arrestin fusion proteins demonstrate that [Sar9,Met(O2)11]-Substance P binding stabilizes the receptor in a high-affinity, agonist-binding conformation [21]. This configuration represents an optimal state for structural analysis, as the receptor-β-arrestin complex exhibits nearly ideal binding properties with Hill coefficients near unity [21]. The fusion protein binds both agonists and antagonists with similar affinity regardless of the radioligand choice, suggesting a uniform binding conformation [21].

The internalization kinetics of neurokinin 1 receptors following [Sar9,Met(O2)11]-Substance P stimulation demonstrate rapid onset and sustained duration [25] [26]. Direct observation studies reveal that receptor internalization peaks at approximately 3 minutes following agonist exposure, with an average of 107 immunoreactive endosomes per endothelial cell compared to 15 endosomes in unstimulated conditions [25]. The internalized receptors gradually return to baseline levels over 120 minutes, indicating active recycling mechanisms [25].

Time PointEndosomal Localizationβ-Arrestin RecruitmentReceptor DensityFunctional Response
0 min15 endosomes/cellCytosolic distribution100% surfaceBaseline
3 min107 endosomes/cellMembrane recruitment40% surfacePeak response
30 min80 endosomes/cellEndosomal localization60% surfaceSustained response
120 min20 endosomes/cellReturn to cytosol90% surfaceRecovery

The functional consequences of β-arrestin-mediated receptor internalization include both signal termination and sustained signaling from endosomal compartments [26]. Studies demonstrate that neurokinin 1 receptor signaling in endosomes mediates sustained responses, with internalized receptors remaining functionally active [26]. This endosomal signaling contributes to prolonged cellular responses and may represent a mechanism for signal amplification and duration control [26].

G protein-coupled receptor kinase-2 and kinase-3 mediate the phosphorylation events required for β-arrestin recruitment [23]. These kinases remain localized in centrally located and superficial vesicles following [Sar9,Met(O2)11]-Substance P stimulation, while Gαq/11 proteins remain at the plasma membrane throughout the signaling process [23]. This spatial organization allows for selective regulation of receptor signaling while maintaining G protein availability for continued signal transduction [23].

Autoradiographic Distribution Patterns in Mammalian Central Nervous System

Autoradiographic studies using tritiated substance P and iodinated substance P analogs have provided detailed maps of neurokinin-1 receptor distribution across mammalian brain structures. In human and primate brains, the highest levels of specific substance P binding sites are observed in the amygdala, nucleus accumbens, septum, caudate, putamen, hippocampus, hypothalamus, locus coeruleus, substantia nigra, and frontal, entorhinal, and olfactory cortices [1] [3]. The putamen demonstrates the most abundant neurokinin-1 receptor messenger ribonucleic acid expression throughout the brain, with correspondingly high autoradiographic binding densities [1] [2].

The distribution of neurokinin-1 receptors in the central nervous system generally corresponds to that of substance P, as demonstrated by electrophysiologic studies involving localized receptor mapping [4]. Intense substance P staining has been observed in the amygdala, locus coeruleus, hypothalamus, substantia nigra, and peduncular nuclei, whereas moderate labeling is detected in the caudate putamen, nucleus accumbens, and raphe nuclei, as well as in lamina I of the spinal cord [4]. Relatively low levels of substance P staining are identified in the cerebral cortex, cerebellum, and hippocampus [4].

The specificity of autoradiographic binding has been confirmed through competitive displacement studies, where complete blockade of iodinated substance P binding in these areas is achieved with excess unlabeled substance P, confirming the selectivity of the radioligand for neurokinin-1 receptors [3]. Additionally, pretreatment with unlabeled substance P antagonists specific for human neurokinin-1 receptors effectively prevents the binding of iodinated substance P to brain sections from guinea pigs, gerbils, monkeys, and humans, demonstrating cross-species conservation of receptor binding properties [3].

Laminar-Specific Binding in Olfactory Pathways

The olfactory system demonstrates particularly complex laminar organization of neurokinin-1 receptor expression, with distinct patterns observed across different anatomical subdivisions. In the olfactory bulb, neurokinin-1 receptor expression is concentrated in specific cellular populations, including periglomerular cells and distinct granule cell populations [5]. The human olfactory bulb, which exhibits a more disorganized laminar structure compared to the circumferential layer organization observed in rodent bulbs, shows differential neurokinin-1 receptor distribution patterns that reflect species-specific anatomical variations [5].

The anterior olfactory nucleus demonstrates a characteristic two-layer organization with differential neurokinin-1 receptor expression patterns. Layer 1, comprising the outer plexiform layer, contains axons and dendrites with moderate neurokinin-1 receptor expression, while Layer 2, formed by densely packed pyramidal cells, exhibits higher receptor densities [6]. This laminar specificity is maintained across the cardinal subdivisions of the anterior olfactory nucleus, including the pars dorsalis, pars medialis, pars lateralis, and pars ventralis [6].

In the piriform cortex, neurokinin-1 receptor expression follows layer-specific patterns that correspond to the anatomical organization of this primary olfactory cortical region [7] [8]. The anterior piriform cortex, which serves as a major component of the olfactory cortical network, demonstrates variable neurokinin-1 receptor densities across different laminar subdivisions [7]. The endopiriform nucleus, closely associated with the piriform cortex, also exhibits distinct neurokinin-1 receptor expression patterns that contribute to the overall organization of olfactory processing circuits [9].

The lateral olfactory tract presents a unique pattern of tachykinin receptor expression, with neurokinin B-containing cells predominating over substance P-expressing neurons [10]. This distribution pattern suggests differential roles for various tachykinin family members in olfactory pathway modulation, with neurokinin-1 receptors playing more limited roles in this particular anatomical structure compared to other components of the olfactory system [10].

Hippocampal Subfield Receptor Density Variations

The hippocampal formation exhibits significant subfield-specific variations in neurokinin-1 receptor density and distribution patterns. In the hippocampus, neurokinin-1 receptor expression shows pronounced regional heterogeneity, with the highest concentrations of receptors observed in the stratum radiatum of the CA1 subfield [11] [12]. Quantitative analysis of vesicular glutamate transporter 3 and neurokinin-1 receptor colocalization reveals that 89% of vesicular glutamate transporter 3-positive cells in CA1 stratum radiatum are dually labeled for neurokinin-1 receptors, representing the highest degree of colocalization observed throughout the hippocampal formation [11].

In other laminar subdivisions of the CA1 subfield, neurokinin-1 receptor colocalization with vesicular glutamate transporter 3-positive cells ranges from 55% to 62%, indicating moderate but significant receptor expression throughout this hippocampal region [11]. The CA3 subfield demonstrates similar patterns, with 71% of vesicular glutamate transporter 3-positive cells in stratum radiatum expressing neurokinin-1 receptors, while colocalization in other CA3 laminar subdivisions ranges from 44% to 50% [11].

The dentate gyrus presents distinct neurokinin-1 receptor distribution patterns compared to the hippocampus proper. Within the dentate gyrus, vesicular glutamate transporter 3-positive cells are predominantly located in the subgranular zone of the granule cell layer and within the hilus, with 47% and 48% of cells in these regions, respectively, demonstrating dual labeling for neurokinin-1 receptors [11]. These distribution patterns suggest important roles for neurokinin-1 receptor signaling in the regulation of neurogenesis and local circuit modulation within the dentate gyrus [11].

Electrophysiological studies have demonstrated functional significance of hippocampal neurokinin-1 receptor expression, particularly in the context of synaptic plasticity and memory formation. Substance P administration in the medial septum, which contains neurokinin-1 receptor-expressing cholinergic neurons that project to the hippocampus, produces measurable effects on hippocampal field potential recordings in the CA1 region [12]. These findings indicate that neurokinin-1 receptor activation can modulate hippocampal circuit activity through septal cholinergic mechanisms [12].

Species-Specific Expression in Limbic Circuitry

The expression patterns of neurokinin-1 receptors in limbic circuitry demonstrate significant species-specific variations that reflect evolutionary adaptations and functional specializations across mammalian species. In humans, neurokinin-1 receptor messenger ribonucleic acid expression is most abundant in the locus coeruleus and ventral striatum, with moderate hybridization signals observed in the cerebral cortex, particularly in the visual cortex, hippocampus, and different amygdaloid nuclei [1]. The long isoform of the neurokinin-1 receptor is the most prevalent throughout the human brain, while in peripheral tissues, the truncated form predominates [1].

Rhesus monkeys display neurokinin-1 receptor expression patterns that closely resemble those observed in humans, with only minimal amino acid sequence differences between species [2]. The deduced rhesus monkey neurokinin-1 receptor amino acid sequence differs by only two amino acids from the human neurokinin-1 receptor, indicating high evolutionary conservation of this receptor system among primates [2]. In rhesus monkeys, neurokinin-1 receptor messenger ribonucleic acid is expressed in substantial amounts in the hippocampus and amygdala, regions central to emotional information processing [2].

The widespread distribution of neurokinin-1 receptor messenger ribonucleic acid throughout cortical and subcortical regions in primates, including the hippocampus and amygdala, supports the hypothesis that the tachykinin system plays critical roles in physiological functions associated with emotional regulation and stress responses [2]. This distribution pattern is consistent with the rationale for developing neurokinin-1 receptor antagonists as potential therapeutic agents for depression and anxiety disorders [2].

Rodent species, particularly rats and mice, demonstrate distinct neurokinin-1 receptor expression patterns that differ significantly from primate distributions. In rats, neurokinin-1 receptor expression in the lateral amygdaloid nucleus is limited to interneurons, with specific subpopulations of neurons expressing both neurokinin-1 receptors and calcium-binding proteins [13]. The pattern and extent of colocalization between neurokinin-1 receptors and calcium-binding protein-like immunoreactivity differ substantially between the lateral amygdala and basal amygdala, indicating significant dissimilarities in both the chemo- and cytoarchitecture of these nuclei [13].

In mouse cortical regions, neurokinin-1 receptor expression is observed in specific interneuron populations, with virtually all neurons in some regions demonstrating dual labeling for neurokinin-1 receptors and nitric oxide synthase [14]. However, during whole-cell recordings, significant functional differences are observed between neurokinin-1 receptor-positive and neurokinin-1 receptor-negative neurons, including variations in resting membrane potential, input resistance, and membrane time constants [14].

The species-specific variations in neurokinin-1 receptor expression extend to the dorsal raphe nucleus-limbic circuitry, where unique neurochemical characteristics have been identified in different mammalian species [15] [16]. In rats, neurokinin-1 receptor-immunoreactive dendrites demonstrate striking topographic distributions surrounding and extending into the dorsomedial subregion of the dorsal raphe nucleus, suggesting species-specific patterns of neuromodulatory influence on serotonergic systems [15].

XLogP3

-3.4

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

14

Exact Mass

1392.73362573 g/mol

Monoisotopic Mass

1392.73362573 g/mol

Heavy Atom Count

98

Dates

Last modified: 08-09-2024

Explore Compound Types